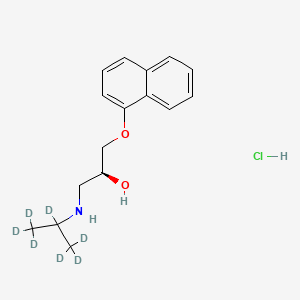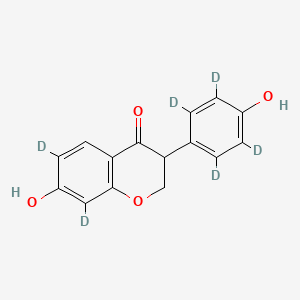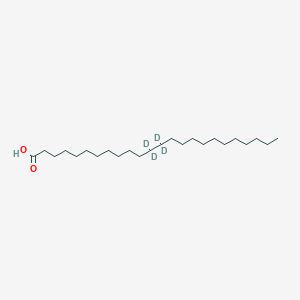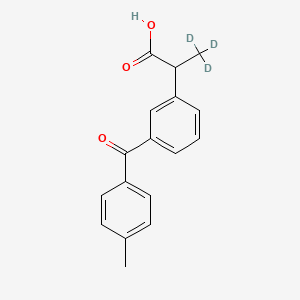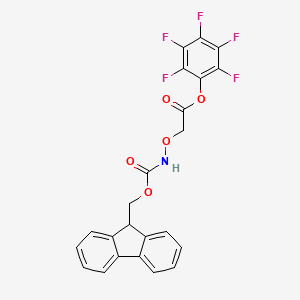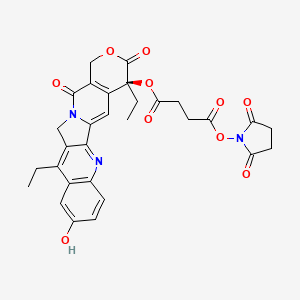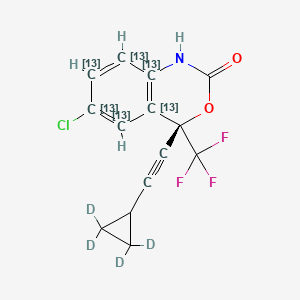
Efavirenz-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Efavirenz-13C6 is a stable isotope-labeled compound of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection . . The incorporation of carbon-13 isotopes makes it particularly useful in various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the key synthetic routes to Efavirenz involves the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium (n-BuLi) at a temperature of -45°C . This reaction is followed by trifluoroacetylation to form a key intermediate. The use of continuous flow reactors has been shown to improve the yield and safety of this process .
Industrial Production Methods
Industrial production of Efavirenz typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow chemistry to enhance safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Efavirenz-13C6 undergoes various chemical reactions, including:
Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Efavirenz to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and halogen-substituted compounds .
Aplicaciones Científicas De Investigación
Efavirenz-13C6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Efavirenz.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety in treating HIV.
Industry: Applied in the quality control of pharmaceutical formulations containing Efavirenz.
Mecanismo De Acción
Efavirenz-13C6, like its non-labeled counterpart, inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase). This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound targets the reverse transcriptase enzyme, an essential viral enzyme, and its antiviral activity is dependent on intracellular conversion to the active triphosphorylated form .
Comparación Con Compuestos Similares
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: A similar compound with a different chemical structure but the same mechanism of action.
Etravirine: A second-generation non-nucleoside reverse transcriptase inhibitor with improved resistance profiles.
Uniqueness
Efavirenz-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in various biological and chemical studies .
Propiedades
Fórmula molecular |
C14H9ClF3NO2 |
|---|---|
Peso molecular |
325.65 g/mol |
Nombre IUPAC |
(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1 |
Clave InChI |
XPOQHMRABVBWPR-MVJUSYNDSA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F)[2H] |
SMILES canónico |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


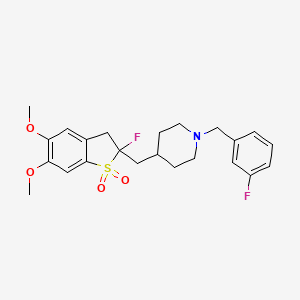
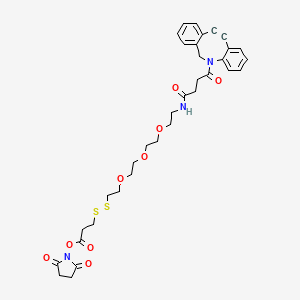
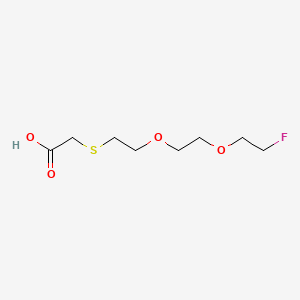
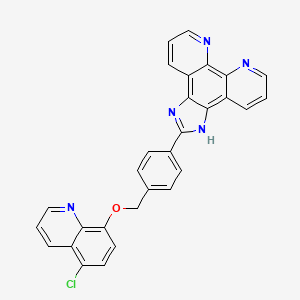
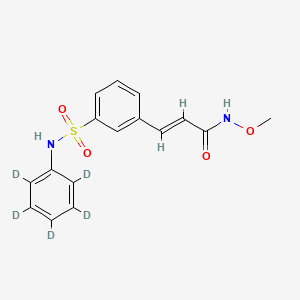
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)

